2-Amino-3-(2-aminophenyl)propanoic acid
Overview
Description
2-Amino-3-(2-aminophenyl)propanoic acid is an organic compound with the molecular formula C(9)H({12})N(_2)O(_2) It is a derivative of phenylalanine, an essential amino acid, and features an additional amino group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-aminophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with phenylalanine or its derivatives.
Nitration: The phenyl ring is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Protection and Deprotection: Protecting groups may be used to shield functional groups during intermediate steps, followed by deprotection to yield the final product.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts are common in industrial settings.
Types of Reactions:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo further reduction to form more reduced amines.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: More reduced amines.
Substitution Products: Acylated or alkylated derivatives.
Scientific Research Applications
2-Amino-3-(2-aminophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-aminophenyl)propanoic acid involves its interaction with biological molecules:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Phenylalanine: The parent compound, lacking the additional amino group.
Tyrosine: Another phenylalanine derivative with a hydroxyl group on the phenyl ring.
Tryptophan: An amino acid with an indole ring, structurally different but functionally similar in some contexts.
Uniqueness: 2-Amino-3-(2-aminophenyl)propanoic acid is unique due to its dual amino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-amino-3-(2-aminophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZAVKNBQZFEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331246 | |
Record name | 2-amino-3-(2-aminophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-83-4 | |
Record name | 2-amino-3-(2-aminophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.